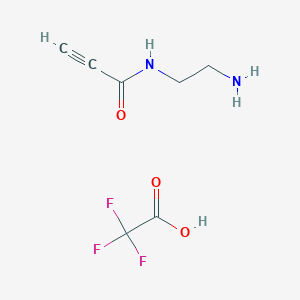

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate

Description

However, the evidence includes detailed information about N-(2-Aminoethyl)maleimide trifluoroacetate (CAS 146474-00-2), a structurally analogous compound with shared functional groups (amine, trifluoroacetate salt) and applications in bioconjugation. For clarity, this article will focus on the available data for N-(2-Aminoethyl)maleimide trifluoroacetate and its comparison with structurally similar compounds.

Properties

IUPAC Name |

N-(2-aminoethyl)prop-2-ynamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.C2HF3O2/c1-2-5(8)7-4-3-6;3-2(4,5)1(6)7/h1H,3-4,6H2,(H,7,8);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVCKMLHWRTLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate typically involves the reaction of propiolic acid with 2-aminoethylamine in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: The compound is utilized in the synthesis of biologically active molecules and as a cross-linking agent in protein and peptide chemistry.

Industry: The compound is used in the production of advanced materials, including hydrogels and other polymeric materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate involves its ability to form covalent bonds with various molecular targets. The amino group can react with electrophilic centers, while the propiolamide moiety can participate in cycloaddition reactions. These interactions enable the compound to modify proteins, peptides, and other biomolecules, thereby influencing their function and activity .

Comparison with Similar Compounds

Comparative Analysis of N-(2-Aminoethyl)maleimide Trifluoroacetate and Related Compounds

Key Properties of N-(2-Aminoethyl)maleimide Trifluoroacetate

- Molecular Formula : C₈H₉F₃N₂O₄ ()

- Molecular Weight : 254.16 g/mol ()

- Melting Point : 120–122°C ()

- Solubility: Slightly soluble in DMSO and methanol ()

- Applications : Thiol-reactive cross-linking reagent for bioconjugation (e.g., protein labeling, antibody-drug conjugates) ().

- Safety : Causes skin, eye, and respiratory irritation (H315, H319, H335) ().

Comparison with Structurally Similar Compounds

Below is a comparison with compounds sharing functional or structural similarities:

Biological Activity

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate is characterized by the following structural formula:

- Chemical Formula : C₅H₈F₃N₃O₂

- Molecular Weight : 201.14 g/mol

- Functional Groups : Amide, trifluoroacetate

This compound features a trifluoroacetate moiety that enhances its biological activity by influencing its interaction with biological targets.

The biological activity of N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate is primarily attributed to its ability to interact with various cellular pathways:

- NRF2 Activation : It has been shown to induce the NRF2 pathway, which is crucial for cellular defense against oxidative stress. Activation of NRF2 leads to the expression of antioxidant genes, providing neuroprotective effects in models of neurodegeneration .

- VEGFR-2 Inhibition : The compound has demonstrated potential as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in angiogenesis and tumor growth. In vitro studies reported an IC50 value of approximately 65 nM against VEGFR-2 .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| NRF2 Induction | Antioxidant Genes | Not specified | |

| VEGFR-2 Inhibition | Cancer Cells | 65 nM | |

| Cytotoxicity | HepG2 Cell Line | 21.00 μM | |

| Cytotoxicity | MCF-7 Cell Line | 26.10 μM |

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study highlighted the role of NRF2 in protecting dopaminergic neurons from oxidative stress-induced damage. The administration of N-(2-Aminoethyl)propiolamide led to increased levels of NRF2-dependent proteins in neuronal cultures, suggesting a protective mechanism against neurodegenerative diseases like Parkinson's .

- Anti-cancer Properties :

- Pharmacokinetics and Safety :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.